molecular formula C19H15ClF3N5OS B12143344 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12143344
M. Wt: 453.9 g/mol
InChI Key: JVMCDVUSZHYKFO-UHFFFAOYSA-N
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Description

This compound belongs to a class of sulfur-containing 1,2,4-triazole derivatives functionalized with acetamide and pyridine moieties. Its structure features a 4-chloro-3-(trifluoromethyl)phenyl group linked via an acetamide bridge to a 4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl core. The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, while the triazole and pyridine rings contribute to hydrogen bonding and π-π stacking interactions with biological targets . Structural characterization of such compounds often employs X-ray crystallography, supported by programs like SHELX for refinement .

Properties

Molecular Formula

C19H15ClF3N5OS

Molecular Weight

453.9 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H15ClF3N5OS/c1-2-8-28-17(12-4-3-7-24-10-12)26-27-18(28)30-11-16(29)25-13-5-6-15(20)14(9-13)19(21,22)23/h2-7,9-10H,1,8,11H2,(H,25,29)

InChI Key

JVMCDVUSZHYKFO-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=CN=CC=C3

Origin of Product

United States

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and antifungal research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group , a pyridinyl moiety , and a triazole ring , which are known to enhance biological activity through various mechanisms. The presence of these functional groups contributes to the compound's unique chemical reactivity and interaction with biological targets.

Property Details
Molecular FormulaC17H16ClF3N4OS
Molecular WeightApproximately 398.84 g/mol
Key Functional GroupsTrifluoromethyl, Pyridinyl, Triazole

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against various pathogens. Specifically, it has shown effectiveness against:

  • Methicillin-resistant Staphylococcus aureus (MRSA) : Studies have demonstrated that the compound can inhibit the growth of MRSA strains without causing significant cytotoxicity in human cells .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound has been found to inhibit specific enzymes critical for bacterial viability. For instance, it targets phosphopantetheinyl transferases (PPTases), which are vital for bacterial metabolism and virulence .
  • Binding Affinity : Interaction studies indicate that the compound binds effectively to bacterial enzymes, modulating their activity and disrupting essential metabolic pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antibacterial Activity : A study highlighted its ability to inhibit bacterial growth at submicromolar concentrations, suggesting a strong potential for development as an antibacterial agent .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the pyridine and triazole moieties significantly affect potency. For example, electron-withdrawing groups on the pyridine ring enhanced antibacterial activity .

Potential Therapeutic Applications

Given its promising biological activities, this compound is being explored for various therapeutic applications:

  • Antimicrobial Agents : Its efficacy against resistant bacterial strains positions it as a candidate for new antimicrobial therapies.
  • Pharmaceutical Development : The compound's unique structure makes it a valuable target for further drug discovery efforts aimed at treating infections caused by resistant pathogens.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl ring, triazole core, and pyridine position. Key comparisons include:

Compound Name Phenyl Substituent Triazole Substituents Pyridine Position Key Features
Target Compound 4-chloro-3-(trifluoromethyl) 4-(prop-2-en-1-yl) 3-yl Allyl group enhances reactivity; pyridin-3-yl for target specificity
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 2-chloro-5-(trifluoromethyl) 4-(3-methylphenyl) 4-yl Methylphenyl increases steric bulk; pyridin-4-yl alters binding orientation
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 3-chloro-4-fluoro 4-ethyl 2-yl Ethyl group improves metabolic stability; pyridin-2-yl modifies π-stacking
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide () 3-chloro-5-(trifluoromethyl)pyridin-2-yl 4-methyl N/A (fluorophenyl on triazole) Pyridine as part of the phenyl group; fluorophenyl enhances hydrophobicity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 4-chloro-3-(trifluoromethyl) 4-ethyl 2-yl Ethyl substitution reduces steric hindrance compared to allyl

Key Trends :

  • Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring improve binding to hydrophobic pockets .
  • Pyridine position (2-yl vs. 3-yl vs. 4-yl) influences hydrogen bonding and target selectivity .
  • Triazole substituents (allyl, ethyl, methylphenyl) modulate steric effects and metabolic stability .
Antimicrobial Activity
  • Target Compound: Limited direct data, but analogs like KA3, KA4, KA7 () with electron-withdrawing groups (Cl, CF₃) showed MIC values of 12.5–25 µg/mL against E. coli, S. aureus, and A. niger. Pyridin-3-yl derivatives demonstrated superior activity compared to pyridin-4-yl .
  • N-(3-Chloro-4-fluorophenyl) Analog () : Exhibited MIC = 6.25 µg/mL against B. subtilis due to fluorine’s membrane permeability enhancement .
  • Pyridin-2-yl Derivatives () : Showed moderate antifungal activity (MIC = 50 µg/mL) against C. albicans, attributed to improved π-stacking .
Anti-inflammatory and Anti-exudative Activity
  • Furan-2-yl Triazole Acetamides () : At 10 mg/kg, reduced edema in rats by 38–42%, comparable to diclofenac sodium (8 mg/kg) .

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